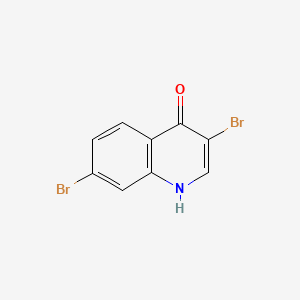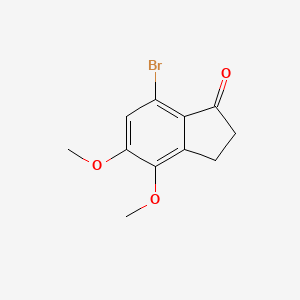![molecular formula C13H15IN2O2 B598116 tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-29-8](/img/structure/B598116.png)
tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the empirical formula C₁₃H₁₅IN₂O₂ . It is also known by its CAS number: 1198097-29-8 . The molecular weight of this compound is 358.17 g/mol . Unfortunately, detailed analytical data for this product is not available from Sigma-Aldrich, which provides it as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine core with a tert-butyl ester group and an iodine atom. The SMILES notation for this compound is: Cc1cnc2n(cc(I)c2c1)C(=O)OC(C)(C) . The three-dimensional arrangement of atoms in space would provide further insights into its stereochemistry.
Aplicaciones Científicas De Investigación
Synthesis Methods
Research on related compounds has led to advancements in synthetic methods. For example, the synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates involves thermal addition and dehydrogenation processes, highlighting the versatility of pyrrole derivatives in chemical synthesis (Porta, Capuzzi, & Bettarini, 1994). Additionally, the development of novel synthesis methods for fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidine nucleosides signifies the compound's relevance in producing potential inhibitors for ADAs and IMPDH (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).
Chemical Reactions and Applications
Studies have explored the reaction of tert-butyl esters with singlet oxygen, leading to the synthesis of 5-substituted pyrroles, which serve as precursors for prodigiosin and its analogues (Wasserman et al., 2004). This indicates the potential of tert-butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in creating bioactive compounds. Additionally, the cyclization of nitrile anions to form substituted pyrrolidines, as studied in tert-butyl derivatives, is a significant method for synthesizing chiral pyrrolidine compounds with high yield and enantiomeric excess (Chung et al., 2005).
Chemical Properties and Analysis
Research into the properties and analysis of similar compounds includes studies on their crystal and molecular structure, characterization using various spectroscopic methods, and thermal and X-ray analyses. These studies are crucial for understanding the physical and chemical characteristics of tert-butyl pyrrolopyridine derivatives (Çolak et al., 2021).
Potential Pharmaceutical Applications
While the search primarily focused on non-pharmaceutical aspects, it's worth noting that related compounds have been investigated for potential pharmaceutical applications. For instance, derivatives of pyrrolo[2,3-b]pyridines have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in drug development (Toja et al., 1986).
Propiedades
IUPAC Name |
tert-butyl 3-iodo-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8-5-9-10(14)7-16(11(9)15-6-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAJDNMABXNRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2I)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673629 |
Source


|
| Record name | tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198097-29-8 |
Source


|
| Record name | 1,1-Dimethylethyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198097-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

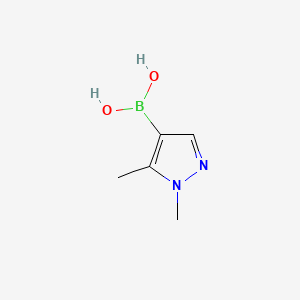
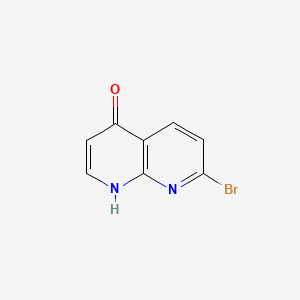
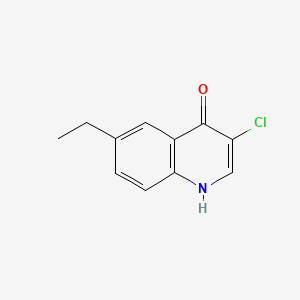
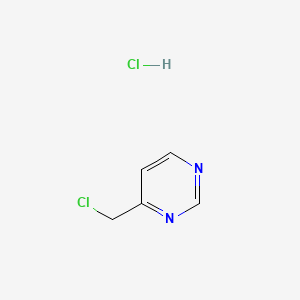


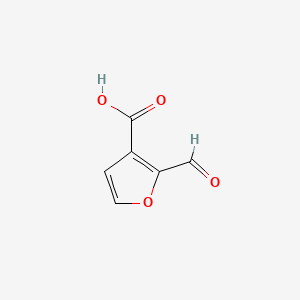
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
